

Application Notes and Protocols for Alk5-IN-33 in In Vitro Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of **Alk5-IN-33**, a potent and selective inhibitor of the Transforming Growth Factor- β (TGF- β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). This document outlines the mechanism of action, recommended starting concentrations for various in vitro applications, and detailed experimental protocols.

Introduction

Alk5-IN-33 (also known as Compound EX-10) is a small molecule inhibitor that selectively targets ALK5, a key serine/threonine kinase receptor in the TGF-β signaling pathway.[1][2] Dysregulation of the TGF-β/ALK5 pathway is implicated in a multitude of pathological conditions, including cancer and fibrosis.[3] Alk5-IN-33 exerts its inhibitory effect by blocking the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of downstream mediators, SMAD2 and SMAD3. This action effectively abrogates the canonical TGF-β signaling cascade. With a reported IC50 value of ≤10 nM, Alk5-IN-33 is a highly potent tool for investigating the role of ALK5 in various biological processes.[1][2]

Mechanism of Action

The TGF- β signaling pathway is initiated by the binding of TGF- β ligands to the type II receptor (T β RII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.



Methodological & Application

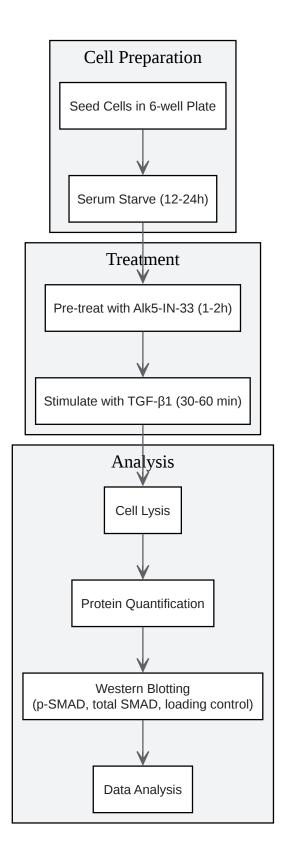
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These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This SMAD complex then translocates to the nucleus, where it regulates the transcription of target genes involved in cell proliferation, differentiation, migration, and extracellular matrix (ECM) production.[4] **Alk5-IN-33** specifically inhibits the kinase activity of ALK5, thus preventing the initial phosphorylation of SMAD2 and SMAD3 and blocking the entire downstream signaling cascade.[1][2]

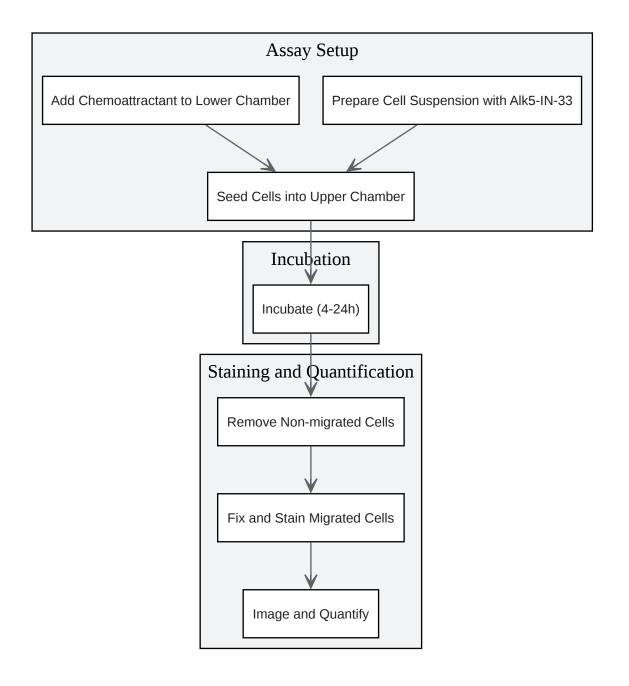












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